N-Benzoyl-L-threonine
Description
Contextualization as a Multifunctional Amino Acid Derivative
N-Benzoyl-L-threonine is chemically classified as an N-acyl amino acid, a derivative of L-threonine. chemsrc.comscielo.org.mx Its structure incorporates a benzoyl group attached to the nitrogen atom of the L-threonine backbone. This combination of a chiral amino acid and an aromatic acyl group imparts a multifunctional character to the molecule. researchgate.net The presence of a carboxylic acid group, a hydroxyl group, and the benzamide (B126) functionality within a single, stereochemically defined molecule makes it a versatile building block and a subject of interest in various chemical studies. nih.gov Amino acid derivatives, in general, are explored for their potential to enhance biocompatibility and reduce the toxicity of bioactive compounds. scielo.org.mx
Significance in Advanced Organic and Medicinal Chemistry Research
The significance of this compound and its derivatives in advanced organic and medicinal chemistry is multifaceted. These compounds serve as crucial intermediates and chiral auxiliaries in asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral molecule. researchgate.netunipd.it For instance, derivatives of this compound have been utilized in crystallization-induced dynamic resolution (CIDR) processes to prepare enantiomerically enriched compounds. researchgate.net This technique is valuable for the synthesis of complex molecules with high stereochemical purity. researchgate.net
In medicinal chemistry, N-benzoyl amino acid derivatives have been investigated for a range of biological activities. nih.govnih.gov Research has explored their potential as antifungal agents and as inhibitors of enzymes like DNA Methyl Transferases (DNMT), which are implicated in epigenetic gene regulation and disease. scielo.org.mxnih.gov The structural framework of N-benzoyl amino acids provides a scaffold for designing new therapeutic agents. nih.govacs.org Furthermore, L-threonine derivatives have been shown to improve the therapeutic properties of existing drugs. google.com
Stereochemical Foundation of this compound
The stereochemistry of this compound is intrinsically linked to its precursor, L-threonine. Threonine is one of the two proteinogenic amino acids that possess two chiral centers, leading to four possible stereoisomers. nih.govwikipedia.org The naturally occurring and most common form is L-threonine, which has a specific (2S,3R) configuration. wikipedia.orgchemicalbook.com
Consequently, this compound inherits this defined stereochemistry, with the absolute configurations at its two stereogenic centers being (2S,3R). nih.gov This precise three-dimensional arrangement is crucial for its applications, particularly in asymmetric synthesis and chiral recognition. acs.orgnih.gov The specific spatial orientation of the hydroxyl, carboxyl, and benzamido groups dictates how the molecule interacts with other chiral molecules, influencing the stereochemical outcome of reactions in which it participates. nih.gov The distinct stereoisomers of threonine derivatives can exhibit different biological activities and self-assembly behaviors. chemicalbook.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | (2S,3R)-2-benzamido-3-hydroxybutanoic acid |
| CAS Number | 27696-01-1 |
| Chiral Centers | 2 |
| Configuration | (2S,3R) |
Data sourced from PubChem CID 736177 nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)9(11(15)16)12-10(14)8-5-3-2-4-6-8/h2-7,9,13H,1H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQIWWTVXOPYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950367 | |
| Record name | N-[Hydroxy(phenyl)methylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7469-23-0, 27696-01-1 | |
| Record name | N-Benzoyl-DL-threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401323 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401323 | |
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| Record name | NSC306120 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(phenyl)methylidene]threonine | |
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| Record name | N-benzoyl-DL-threonine | |
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Synthetic Methodologies and Derivatization Strategies for N Benzoyl L Threonine
Classical and Contemporary Approaches to N-Benzoylation of L-Threonine
The introduction of a benzoyl group onto the nitrogen atom of L-threonine is a fundamental transformation. This can be achieved through direct benzoylation of the amino group or by a multi-step process involving initial protection of the carboxyl group.
Benzoylation of the Amino Group
The direct N-benzoylation of L-threonine is a common method for synthesizing N-Benzoyl-L-threonine. A widely used classical approach is the Schotten-Baumann reaction, which involves treating the amino acid with benzoyl chloride in an aqueous alkaline solution. cdnsciencepub.com However, this method can lead to the formation of a benzoyldipeptide impurity. cdnsciencepub.com To circumvent this side reaction, the use of diisopropylethylamine as a base instead of sodium hydroxide (B78521) has been shown to be effective, yielding the desired N-benzoylamino acid without the dipeptide contaminant. cdnsciencepub.com
Another approach involves the use of benzoic anhydride (B1165640) in acetic acid. This method has been optimized for the N-acylation of various amino acids, including the synthesis of N-benzoyl amino acids. scielo.org.mxscielo.org.mx The reaction of L-threonine with sulfonyl chloride can also be a precursor step, followed by benzoylation with benzyl (B1604629) chloride in the presence of sodium hydroxide to yield benzoylated sulfamoyl carboxylic acids. researchgate.net
A notable method for the synthesis of related O-Benzyl-L-threonine involves the temporary protection of the α-amino group with ethyl acetoacetate, followed by reaction with benzyl bromide and subsequent deprotection under acidic conditions, achieving a high yield. tandfonline.comtandfonline.com While this method focuses on O-benzylation, the principles of amino group protection are relevant to N-benzoylation strategies.
Esterification of the Carboxyl Group
Protecting the carboxyl group of L-threonine through esterification is often a preliminary step before N-benzoylation or other modifications. This strategy prevents unwanted side reactions at the carboxylate. A common method involves the reaction of the amino acid with an alcohol, such as methanol (B129727), in the presence of a catalyst like thionyl chloride or trimethylsilyl (B98337) chloride (TMSCl). scielo.org.mxscielo.org.mx For instance, 2-amino methyl ester intermediates can be obtained by reacting an amino acid with TMSCl and methanol at room temperature. scielo.org.mxscielo.org.mx
Another route involves the esterification of D-allothreonine, a diastereomer of L-threonine, with a C1-4 alcohol or benzyl alcohol to obtain an intermediate ester. google.com This ester can then undergo N-benzoylation. The choice of the ester group can be critical for subsequent reactions and deprotection steps.
Synthesis of this compound Esters and Amides
The synthesis of esters and amides of this compound expands its utility as a synthetic intermediate. These derivatives are often prepared from this compound itself or through a convergent synthesis where the ester or amide is formed before or concurrently with the N-benzoylation.
This compound methyl ester is a commercially available compound and can be synthesized by the esterification of this compound. sigmaaldrich.comcalpaclab.com Alternatively, L-threonine can first be esterified, followed by N-benzoylation. For example, benzoylamino methyl esters have been prepared from the corresponding benzoic acid derivative and 2-amino methyl esters using a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane. scielo.org.mx
The synthesis of this compound amides can be achieved by activating the carboxyl group of this compound, for example, with a coupling agent, followed by reaction with an amine. While specific examples for this compound are less detailed in the provided results, the general principles of peptide bond formation are applicable.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. Enzymes can be used to perform specific transformations on chemically synthesized precursors or to generate key intermediates.
For instance, the eponemycin (B144734) biosynthetic enzyme EpnF, a flavin-dependent acyl-CoA dehydrogenase-like enzyme, has been used in the chemoenzymatic synthesis of epoxyketones. nih.gov While not directly synthesizing this compound, this research demonstrates the potential of enzymes to act on complex amino acid derivatives. The study showed that analogues with an N-benzoyl cap were processed by the enzyme, highlighting the compatibility of this protecting group with certain enzymatic systems. nih.gov
Another example involves the use of a bacterial benzoyl coenzyme A ligase and a plant type III polyketide synthase to generate unnatural polyketide products. nih.gov This showcases the enzymatic activation of benzoic acid and its subsequent use in complex molecule synthesis, a principle that could be adapted for N-benzoylation. The integration of chemical steps, such as creating diverse starting materials, with enzymatic transformations is a growing field. beilstein-journals.orgucl.ac.uk
Stereoselective Synthesis of this compound Derivatives
Maintaining and controlling stereochemistry is paramount in the synthesis of amino acid derivatives. Stereoselective methods are crucial for producing enantiomerically pure compounds, which is often a requirement for biological applications.
One notable application of an this compound derivative is in crystallization-induced dynamic resolution (CIDR). This compound-isopropyl-ester has been successfully used to mediate the CIDR of α-bromo arylacetates, allowing for their asymmetric preparation with high diastereomeric ratios. researchgate.net This demonstrates the use of a chiral derivative of this compound to induce stereoselectivity in another molecule.
The synthesis of N-benzoyl-L-daunosamine and L-ristosamine, which are amino sugars, has been achieved through stereospecific methods, indicating the importance of controlling stereochemistry in the synthesis of complex molecules derived from amino acids. acs.org Asymmetric synthesis of β-hydroxy α-amino acids, a class to which threonine belongs, has been approached through various methods, including the use of chiral auxiliaries and asymmetric catalysts to control the formation of new stereocenters. renyi.hudiva-portal.org While not always directly involving this compound, these strategies are fundamental to the stereoselective synthesis of its derivatives and analogues.
Chemical Reactivity and Mechanistic Studies of N Benzoyl L Threonine
Hydrolytic Transformations
N-Benzoyl-L-threonine can undergo hydrolysis, typically breaking the amide bond to yield L-threonine and benzoic acid. This process can be catalyzed by enzymes. For instance, the enzymatic hydrolysis of methyl N-benzoyl threoninates has been studied using various proteases. cdnsciencepub.com In these studies, the methyl esters were chosen because proteases often exhibit higher rates of hydrolysis and better enantioselectivity with smaller alcohol components of the ester. cdnsciencepub.com The benzoyl group was selected over the more common acetyl group as it facilitates easier purification of the derivatives and simplifies the extraction of the resulting N-benzoyl amino acids from the aqueous medium after hydrolysis. cdnsciencepub.com
The hydrolysis of the N-acetyl group of a threo isomer has been noted to be facilitated by the neighboring group participation of the hydroxyl group at the beta-position. clockss.org While this observation pertains to an N-acetyl group, it suggests a potential intramolecular assistance mechanism that could also influence the hydrolysis of the N-benzoyl group in this compound under certain conditions.
Acylation Reactions
Acylation of the amino group of threonine is a key step in the synthesis of this compound and its derivatives. One common method involves the reaction of an L-threonine derivative with an acylating agent like benzoyl chloride or benzoic anhydride (B1165640). scielo.org.mx For instance, N-acylation of L-threonine β-lactone salts can be readily achieved using reagents such as benzoyl chloride. lookchem.com This reaction is significant as it allows for the introduction of the benzoyl group, which is crucial for the compound's use in various synthetic and enzymatic processes. cdnsciencepub.comlookchem.com
The process of N-acylation can be a part of a broader synthetic strategy. For example, a set of N-benzoyl amino acid analogs can be synthesized through a coupling reaction between a benzoic acid derivative and a methyl ester of an amino acid, or by the N-acylation of an amino acid with benzoic anhydride. scielo.org.mx
Intramolecular Cyclization Reactions
This compound and its derivatives can participate in intramolecular cyclization reactions, often leading to the formation of heterocyclic structures like oxazolines. For example, the treatment of an optically active N-benzoyl threonine ester with thionyl chloride has been reported to yield an oxazoline (B21484) through an inversion of configuration. clockss.org However, another study on the reaction of a threo-ε-benzyloxy-β-hydroxy-α-benzamido ester with thionyl chloride resulted in a mixture of trans and cis oxazolines, indicating a loss of chirality at the β-carbon. clockss.org
These cyclization reactions are significant in synthetic organic chemistry. The formation of an oxazoline ring from a threonine derivative can be a key step in the synthesis of more complex molecules. clockss.org The stereochemical outcome of such reactions is highly dependent on the starting material's configuration and the reaction conditions.
Another form of intramolecular reaction is the O-to-N acyl migration, which can be used for the macrocyclization of depsipeptides. In this process, an O-acyl isopeptide bond is formed, and subsequent amide bond formation at the N-terminus and C-terminal carboxylic acid leads to the cyclic peptide. nih.govrsc.org
Enzyme-Catalyzed Reactions and Biotransformations
This compound is a substrate for various enzyme-catalyzed reactions and biotransformations, which are pivotal in the production of optically pure compounds. These enzymatic processes often exhibit high stereospecificity and are conducted under mild conditions.
Substrate Specificity in Enzymatic Hydrolysis
Enzymes demonstrate notable substrate specificity in the hydrolysis of N-acyl amino acids. For instance, a thermostable archaeal L-aminoacylase has shown a preference for N-benzoyl groups over N-acetyl groups. researchgate.net In a study of this enzyme's activity on various substrates, the order of preferred activity was N-benzoyl-L-phenylalanine, N-acetyl-L-phenylalanine, and N-chloroacetyl-L-phenylalanine (all showing 100% conversion), followed by this compound (68.3%), N-benzoyl-L-leucine (52.2%), N-acetyl-L-tyrosine (33.3%), and N-acetyl-L-tryptophan (7%). researchgate.net
Proteases like α-chymotrypsin and subtilisin are highly specific for the enantiomer with the (S)-configuration at the α-carbon, which is the same as natural amino acids. cdnsciencepub.com In contrast, bromelain (B1164189) has shown reverse specificity with some phenylserine (B13813050) derivatives. cdnsciencepub.com The fungus Beauveria bassiana ATCC 7159 exhibits enantioselective hydrolysis of the natural L-isomer of racemic N-benzoyl α-amino acids, leaving the D-N-benzoyl amino acid. researchgate.net This highlights the diverse stereoselectivity of different enzymes.
The specificity of enzymes is a critical factor in their application for the resolution of racemic mixtures. cdnsciencepub.comcore.ac.uk The nature of the acyl group and the amino acid side chain both play a role in determining the rate and selectivity of the enzymatic reaction. cdnsciencepub.comresearchgate.net
Table 1: Substrate Specificity of a Thermostable L-aminoacylase
| Substrate | Substrate Conversion (%) |
|---|---|
| N-benzoyl-L-phenylalanine | 100 |
| N-acetyl-L-phenylalanine | 100 |
| N-chloroacetyl-L-phenylalanine | 100 |
| This compound | 68.3 |
| N-benzoyl-L-leucine | 52.2 |
| N-acetyl-L-tyrosine | 33.3 |
| N-acetyl-L-tryptophan | 7 |
Data from a study on a thermostable archaeal L-aminoacylase, indicating the percentage of substrate converted under specific reaction conditions. researchgate.net
Enzyme Immobilization Techniques for Biotransformations
Enzyme immobilization is a crucial technique to enhance the stability and reusability of enzymes in industrial biotransformations. researchgate.netresearchgate.net This is particularly important when reactions are carried out in organic solvents where substrates may be insoluble in aqueous solutions. researchgate.net Various methods are employed for immobilization, including:
Adsorption/Carrier-Binding: This physical method involves the binding of enzymes to water-insoluble carriers like polysaccharide derivatives or synthetic polymers through hydrophobic interactions and salt linkages. nih.govnih.gov
Covalent Bonding: This chemical method forms strong covalent bonds between the enzyme and a support material. encyclopedia.pub Common supports include glyoxyl-Sepharose and Amberlite XAD7. researchgate.net For example, a thermostable L-aminoacylase was successfully immobilized by covalent binding, yielding significant amounts of bound protein with high activity recovery. researchgate.net Glutaraldehyde (B144438) is a frequently used cross-linking agent in this method. nih.gove-asct.org
Cross-Linking: This technique uses bifunctional or multifunctional reagents like glutaraldehyde to form covalent bonds between enzyme molecules, creating enzyme aggregates (CLEAs) or crystals (CLECs). nih.gove-asct.org This method minimizes enzyme leakage as the enzyme is not bound to a separate support. e-asct.org
Entrapment: Enzymes can be entrapped within a polymer matrix, such as natural polymers like chitosan (B1678972) and chitin. nih.gov
Immobilized enzymes have been shown to retain their stereospecificity. researchgate.net For instance, an immobilized L-aminoacylase in a continuous flow microreactor system demonstrated 100% substrate conversion at room temperature, a significantly lower temperature than required for the conventional batch system. researchgate.net This immobilized enzyme also showed good stability, retaining optimal activity after 120 hours of use. researchgate.net
Table 2: Common Enzyme Immobilization Techniques
| Technique | Description | Key Features |
|---|---|---|
| Adsorption | Enzyme binds to a support via non-covalent interactions. nih.govnih.gov | Simple, but potential for enzyme leaching. |
| Covalent Bonding | Strong, stable bonds are formed between the enzyme and support. researchgate.netencyclopedia.pub | High stability and reusability, minimal leaching. e-asct.org |
| Cross-Linking | Enzymes are linked to each other, forming aggregates or crystals. nih.gove-asct.org | Support-free method, strong enzyme binding. e-asct.org |
| Entrapment | Enzyme is physically confined within a matrix. nih.gov | Can protect the enzyme from the bulk environment. |
Dynamic Kinetic Resolution Processes
Dynamic kinetic resolution (DKR) is a powerful strategy that combines rapid in-situ racemization of the starting material with a highly enantioselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer in 100% yield. nih.govprinceton.edu This process overcomes the 50% yield limitation of traditional kinetic resolutions. princeton.edu
This compound and its derivatives are relevant to DKR processes. For example, DKR has been demonstrated in the carbodiimide-mediated coupling of N-benzoyl-DL-amino acids with L-amino acid esters, where the yields of the D-L-peptides in some cases significantly exceeded 50%. nih.gov
Another application is the this compound-isopropyl-ester-mediated crystallization-induced dynamic resolution (CIDR) of α-bromo arylacetates. researchgate.netacs.org This method has been used for the asymmetric preparation of these compounds with high diastereomeric ratios. researchgate.net The subsequent nucleophilic substitution reactions of these products can lead to highly enantioenriched α-thio and α-oxy arylacetates. researchgate.net
For a DKR process to be efficient, the rate of racemization should be at least equal to or greater than the rate of the reaction of the faster-reacting enantiomer. princeton.edu The kinetic resolution step should also be irreversible to ensure high enantioselectivity. princeton.edu
Threonine Aldolase-Catalyzed Reactions
Threonine aldolases (TAs) are a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible, stereoselective aldol (B89426) addition of glycine (B1666218) to a wide range of aldehydes. nih.govnih.gov While their natural metabolic function involves the cleavage of L-threonine into glycine and acetaldehyde, their synthetic utility lies in the reverse reaction: the formation of a carbon-carbon bond to produce valuable β-hydroxy-α-amino acids. nih.govfrontiersin.org These products are significant building blocks for various pharmaceuticals. frontiersin.org The synthesis of this compound and related N-acyl derivatives through this method is typically a chemoenzymatic process, where the threonine aldolase (B8822740) first synthesizes the core amino acid backbone, which is subsequently N-acylated in a separate chemical step. clockss.org
The catalytic mechanism of threonine aldolase begins with the formation of an external aldimine (Schiff base) between the amino group of the donor substrate (typically glycine) and the enzyme's PLP cofactor. frontiersin.orgnih.gov A proton is then abstracted from the α-carbon of the donor, creating a carbanion intermediate that is stabilized by the delocalized π-system of the PLP cofactor. nih.govwiley-vch.de This nucleophilic intermediate then attacks the carbonyl carbon of an acceptor aldehyde, leading to the formation of a new C-C bond and, after hydrolysis, the release of the β-hydroxy-α-amino acid product. nih.gov
A key feature of threonine aldolases is their high stereospecificity at the α-carbon, with L-specific threonine aldolases (LTAs) yielding exclusively L-amino acids. nih.govfrontiersin.org However, the control of stereochemistry at the newly formed β-carbon is often less precise, resulting in a mixture of diastereomers (syn and anti, or threo and erythro). nih.gov The diastereomeric ratio can be influenced by the specific enzyme used, the nature of the substrates, and the reaction conditions. acs.org For instance, studies on the L-threonine aldolase from Candida humicola in the reaction between glycine and 4-benzyloxybutanal revealed that the product's diastereomeric composition changes with reaction time. The erythro isomer is the kinetically favored product, predominating in shorter reactions, while the threo isomer is the thermodynamically stable product, becoming dominant over longer incubation periods. clockss.org
Table 1: Effect of Reaction Time on Diastereomeric Ratio in an LTA-Catalyzed Aldol Reaction clockss.org
Reaction: Glycine + 4-Benzyloxybutanal catalyzed by L-Threonine Aldolase from Candida humicola
| Reaction Time | Yield (%) | Diastereomeric Ratio (erythro:threo) |
| 1 hour | 21 | 80:20 |
| 6 hours | 57 | 64:36 |
| 24 hours | 70 | 36:64 |
| 48 hours | 71 | 29:71 |
The challenge of moderate yields and low diastereoselectivity has spurred significant research into enzyme engineering and the discovery of novel threonine aldolases with improved properties. nih.govacs.org Site-directed mutagenesis and directed evolution have been successfully employed to enhance both the activity and stereoselectivity of these biocatalysts. nih.gov For example, an L-threonine aldolase from Neptunomonas marine (NmLTA) was identified that showed high initial activity and good diastereoselectivity for the synthesis of l-threo-4-methylsulfonylphenylserine. acs.org Through structural insights and site-directed mutagenesis, a triple variant was created that exhibited a near-perfect diastereomeric excess (>99%) and even higher enzymatic activity. acs.org
Table 2: Engineering of L-Threonine Aldolase (NmLTA) for Improved Synthesis acs.org
Reaction: Glycine + 4-Methylsulfonylbenzaldehyde → l-threo-4-methylsulfonylphenylserine
| Enzyme Variant | Specific Activity (U mg⁻¹) | Diastereomeric Excess (de, %) |
| Wild Type (NmLTA) | 64.8 | 89.5 |
| Triple Mutant (SRL) | 95.7 | >99 |
Furthermore, the substrate scope of threonine aldolases has been expanded. While glycine is the archetypal donor, certain wild-type and engineered TAs can accept other amino acids, such as alanine. d-nb.info This capability allows for the direct asymmetric synthesis of more complex β-hydroxy-α,α-dialkyl-α-amino acids, which contain a challenging quaternary stereocenter. d-nb.info The use of D-alanine with a D-specific threonine aldolase from Pseudomonas sp. has been shown to produce the corresponding (R)-α-methyl amino acid products with high conversion and, in many cases, excellent diastereoselectivity, particularly with electron-withdrawing groups on the benzaldehyde (B42025) acceptor. d-nb.info
Table 3: Substrate Scope of D-Threonine Aldolase from Pseudomonas sp. with D-Alanine d-nb.info
Reaction: D-Alanine + Substituted Benzaldehydes
| Aldehyde Acceptor | Conversion (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 43 | 10:1 |
| 4-Nitrobenzaldehyde | >80 | 18:1 |
| 4-Cyanobenzaldehyde | >80 | 15:1 |
| 2-Fluorobenzaldehyde | 29 | >100:1 |
| 3-Chlorobenzaldehyde | 40 | 13:1 |
Stereochemical Aspects and Chiral Applications of N Benzoyl L Threonine
N-Benzoyl-L-threonine as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. This compound and its derivatives are effective chiral auxiliaries in various asymmetric transformations.
This compound and its esters have been utilized in the asymmetric synthesis of various chiral compounds. For instance, the methyl ester of this compound is a commercially available compound used in peptide synthesis. sigmaaldrich.com The core structure of this compound, with its defined stereocenters, provides a chiral environment that influences the stereochemical course of reactions. nih.gov
One notable application is in the synthesis of β-lactams, which are key structural motifs in many antibiotic drugs. For example, reacting an imine derivative of L-threonine with an acyloxyacetyl halide can produce (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone derivatives, important intermediates for the synthesis of Taxol. google.com In this process, the L-threonine derivative acts as a chiral template to direct the stereochemistry of the newly formed stereocenters in the azetidinone ring. google.com
Furthermore, chiral stationary phases for gas chromatography have been developed using N-benzoyl-L-amino acids, including derivatives of valine, leucine (B10760876), isoleucine, and phenylalanine, for the separation of amino acid enantiomers. koreascience.kr While this specific study did not focus on this compound itself as the stationary phase, it highlights the general utility of N-benzoylated amino acids in chiral recognition and separation, a principle that underpins their function as chiral auxiliaries. The separation of N-trifluoroacetyl-D,L-amino acid isopropyl esters was achieved with good separation factors, demonstrating the effectiveness of these chiral selectors. koreascience.kr
The application of this compound extends to influencing the stereochemistry of reactions such as the stereospecific synthesis of amino sugars like N-benzoyl-L-daunosamine and L-ristosamine. acs.org These syntheses often rely on the inherent chirality of starting materials like this compound to control the formation of new chiral centers.
Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique for obtaining a single stereoisomer from a racemic mixture in high yield. This process involves the combination of in-situ racemization of the undesired enantiomer in solution and the selective crystallization of the desired diastereomer. Derivatives of this compound have proven to be effective mediators in CIDR processes.
A key example is the use of this compound-isopropyl-ester in the dynamic resolution of configurationally labile α-bromo arylacetates. researchgate.netresearchgate.netacs.orgresearchgate.net This method has been successful in preparing these compounds with high diastereomeric ratios (up to 98:2 dr) under both solution and solvent-free conditions. researchgate.netresearchgate.net The resulting highly enriched α-bromo arylacetates are valuable chiral building blocks. They can be used in subsequent nucleophilic substitution reactions with sulfur and oxygen nucleophiles to produce α-thio and α-oxy arylacetates with high diastereomeric purity. researchgate.netresearchgate.netresearchgate.net This methodology has been further applied to the asymmetric synthesis of highly enantioenriched 2-phenylthio-2-arylethanols and 1,4-benzoxazin-3-ones. researchgate.netresearchgate.netresearchgate.net
The success of this compound derivatives in CIDR highlights their ability to induce a significant energy difference between the diastereomeric transition states leading to crystallization, thereby favoring the formation of one diastereomer.
| Application of this compound Derivative in CIDR | Substrate | Diastereomeric Ratio (dr) Achieved | Subsequent Products | Enantiomeric Ratio (er) Achieved |
| This compound-isopropyl-ester mediated CIDR | α-bromo arylacetates | up to 98:2 | α-thio and α-oxy arylacetates | - |
| This compound-isopropyl-ester mediated CIDR | α-bromo arylacetates | up to 98:2 | 2-phenylthio-2-arylethanols | up to 97:3 |
| This compound-isopropyl-ester mediated CIDR | α-bromo arylacetates | up to 98:2 | 1,4-benzoxazin-3-ones | up to 94:6 |
Role in Asymmetric Synthesis of Chiral Compounds
Applications in the Synthesis of Peptide and Protein Fragments
This compound serves as a protected amino acid derivative in peptide synthesis. The benzoyl group on the N-terminus prevents the amino group from participating in unwanted side reactions during the coupling of amino acids. ethz.ch While modern solid-phase peptide synthesis (SPPS) predominantly uses Fmoc or Boc protecting groups, the principles of N-terminal protection are fundamental. peptide.compeptide.comnih.gov
In peptide synthesis, the side chains of amino acids like serine and threonine, which contain hydroxyl groups, are often protected to prevent side reactions. peptide.compeptide.com For instance, in Boc-based synthesis, the benzyl (B1604629) ether is a common protecting group for the threonine side chain. peptide.compeptide.com The use of this compound provides the necessary N-terminal protection, allowing for the stepwise addition of other amino acids to build a peptide chain.
Historically, N-protected amino acids like this compound were crucial in the development of solution-phase peptide synthesis. ethz.chnih.gov The use of N-benzoyl protection can, however, lead to racemization during activation of the carboxylic acid group, a challenge that has been addressed by the development of urethane-based protecting groups like Boc and Fmoc. ethz.ch Despite this, N-benzoyl amino acids can still find applications, particularly in specific fragment condensation strategies or in the synthesis of modified peptides where their specific properties are advantageous.
Contribution to Stereocontrol in Organic Transformations
The chiral scaffold of this compound and its derivatives can exert significant stereocontrol in various organic transformations beyond its role as a classical chiral auxiliary. The defined (2S, 3R) configuration of this compound provides a rigid and predictable chiral environment that can influence the approach of reagents to a reactive center. nih.gov
For example, in the synthesis of complex molecules, the stereochemistry of an this compound moiety can direct the stereoselective formation of new chiral centers elsewhere in the molecule. This is a common strategy in natural product synthesis, where the chirality of readily available starting materials like amino acids is transferred to the target molecule.
The principles of stereocontrol are also evident in reactions involving this compound derivatives where the compound itself is the substrate. For instance, reactions at the α-carbon or the side-chain hydroxyl group will be influenced by the existing stereocenters. This inherent stereocontrol is fundamental to its use in the asymmetric syntheses discussed in section 4.1.1.
Furthermore, the development of chiral ligands for asymmetric catalysis has drawn inspiration from the structures of chiral molecules like this compound. While not a direct application, the understanding of how its stereochemistry influences reactions informs the design of new and more effective chiral catalysts.
Advanced Spectroscopic and Structural Characterization of N Benzoyl L Threonine and Its Derivatives
X-ray Crystallography for Absolute Configuration and Crystal Structure Elucidation
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. This technique is particularly crucial for chiral molecules like N-Benzoyl-L-threonine, where it can establish the absolute configuration of stereocenters. The two primary methods employed are single-crystal X-ray diffraction and powder X-ray diffraction.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure elucidation. sci-hub.st It involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. sci-hub.st For chiral molecules, anomalous dispersion, the slight difference in scattering for a given atom and its mirror image, is utilized to determine the absolute configuration. grafiati.com
The process of determining the absolute configuration from single-crystal X-ray data involves the careful measurement and analysis of Bijvoet pairs, which are reflections that are equivalent in a centrosymmetric crystal but differ in intensity in a non-centrosymmetric crystal containing a chiral molecule. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment. wikipedia.org
Powder X-ray Diffraction and Rietveld Refinement
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. mdpi.com Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). While PXRD is commonly used for phase identification, it can also be employed for crystal structure refinement through a method known as Rietveld refinement. researchgate.net
Rietveld refinement is a powerful computational method that fits a calculated theoretical diffraction pattern to the experimental powder pattern. researchgate.netresearchgate.net This process allows for the refinement of various structural parameters, including lattice parameters (the dimensions of the unit cell), atomic positions, and site occupancies. researchgate.net The quality of the fit is assessed by various agreement indices, such as the R-factors (e.g., Rwp, Rp) and the goodness-of-fit (χ²).
Studies on L-threonine and its doped derivatives have demonstrated the application of PXRD and Rietveld refinement in characterizing the crystal structure. For example, L-threonine crystals containing Dy3+ ions were analyzed by PXRD, and the data were refined using the Rietveld method. researchgate.net These analyses confirmed that the crystals belong to the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.netresearchgate.netrjwave.org The refinement also allowed for the determination of the unit cell parameters and volume, revealing the effect of the dopant on the crystal lattice. researchgate.netresearchgate.netrjwave.org Although a specific Rietveld refinement study for this compound is not available, this methodology is directly applicable to determine its crystal structure from a powder sample, especially in cases where suitable single crystals for SC-XRD are difficult to obtain.
| Parameter | Description | Application in this compound Analysis |
| Lattice Parameters | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal structure. |
| Space Group | The set of symmetry operations that describe the arrangement of atoms in the crystal. | Determines the overall symmetry of the crystal structure. |
| Atomic Coordinates | The fractional coordinates (x, y, z) of each atom within the unit cell. | Defines the precise position of every atom in the molecule. |
| Flack Parameter | A parameter used in single-crystal X-ray crystallography to determine the absolute configuration of a chiral molecule. | Crucial for confirming the L-threonine stereochemistry in this compound. |
| R-factors (Rwp, Rp) | Agreement indices that measure the quality of the fit between the calculated and observed diffraction patterns in Rietveld refinement. | Indicate the accuracy of the refined crystal structure from powder data. |
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is a powerful tool for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. Studies on related compounds, such as platinum complexes of N-benzoyl-L-amino acids, provide a basis for assigning these bands. beilstein-journals.orgopengeology.org For instance, the presence of the amide group is confirmed by the N-H stretching and bending vibrations, while the carboxyl group is identified by the O-H and C=O stretching vibrations. The aromatic ring of the benzoyl group also gives rise to characteristic C-H and C=C stretching vibrations.
A study on N-benzoyl glycine (B1666218) doped L-threonine also provides insights into the vibrational modes. wisc.edu The FT-IR spectrum of L-threonine itself shows characteristic bands for the NH₃⁺ group, COO⁻ group, and C-C and C-N stretching vibrations. nih.gov When complexed or derivatized, shifts in these bands can indicate the nature of the interactions.
Table of Characteristic FT-IR Bands for this compound and Related Compounds
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | O-H stretch (hydroxyl group) | nih.gov |
| ~3300 | N-H stretch (amide) | beilstein-journals.orgopengeology.org |
| ~3060 | C-H stretch (aromatic) | beilstein-journals.orgopengeology.org |
| ~2970 | C-H stretch (aliphatic) | |
| ~1720 | C=O stretch (carboxylic acid) | beilstein-journals.orgopengeology.org |
| ~1630 | C=O stretch (amide I) | beilstein-journals.orgopengeology.org |
| ~1580 & ~1480 | C=C stretch (aromatic) | beilstein-journals.orgopengeology.org |
| ~1540 | N-H bend (amide II) | beilstein-journals.orgopengeology.org |
| ~1240 | C-O stretch (carboxylic acid/amide III) | beilstein-journals.orgopengeology.org |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as C-C bonds in the backbone and aromatic rings.
The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the benzoyl group. Studies on L-threonine and its derivatives have utilized Raman spectroscopy to investigate their structural properties. nih.gov For instance, the Raman spectra of L-threonine crystals have been analyzed to understand the vibrational modes of the amino acid. In a study of N-benzoyl-DL-alanine ethyl dithioester, resonance Raman spectroscopy was used to correlate the spectral features with the molecular conformation. opengeology.org
Table of Expected Raman Active Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1600 | Aromatic ring C=C stretch |
| ~1000 | Aromatic ring breathing mode |
| ~1450 | Aliphatic C-H bend |
| ~850 | C-C skeletal stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, ¹H and ¹³C NMR spectra provide a complete picture of its molecular framework. The ¹H NMR spectrum shows distinct signals for each proton, and their chemical shifts (δ) and coupling constants (J) reveal their electronic environment and spatial relationships. For example, the protons on the chiral carbons of the threonine backbone will appear as doublets or multiplets due to coupling with neighboring protons. The aromatic protons of the benzoyl group will typically appear in the downfield region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The carbonyl carbons of the amide and carboxylic acid groups are typically found at the most downfield chemical shifts.
Spectral data for this compound and its derivatives are available in public databases and research articles. beilstein-journals.org For instance, the ¹H NMR spectrum of a platinum complex of N-benzoyl-L-leucine has been reported, showing the characteristic signals for the benzoyl and leucine (B10760876) moieties. beilstein-journals.orgopengeology.org
Table of ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.4 - 7.9 | 127 - 135 |
| Amide N-H | ~6.6 | - |
| α-H | ~4.8 | ~58 |
| β-H | ~4.4 | ~67 |
| γ-CH₃ | ~1.2 | ~20 |
| Carboxyl C=O | - | ~173 |
| Amide C=O | - | ~168 |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. In a deuterated methanol (B129727) (Methanol-d4) solvent, the aromatic protons of the benzoyl group typically appear as a multiplet in the range of δ 7.44–7.99 ppm. semanticscholar.org The proton attached to the alpha-carbon (the carbon adjacent to the carbonyl group) is observed as a doublet at approximately δ 4.69 ppm. The proton on the beta-carbon, which is also attached to the hydroxyl group, appears as a multiplet around δ 4.45 ppm. The methyl group protons give rise to a doublet at about δ 1.28 ppm. semanticscholar.org
Derivatives of this compound, such as its ethyl ester, show additional signals corresponding to the ethyl group. For instance, the ¹H-NMR spectrum of this compound ethyl ester would exhibit characteristic signals for the ethyl protons. semanticscholar.org The specific chemical shifts and coupling constants are instrumental in confirming the successful synthesis and purity of these compounds.
Interactive Data Table: ¹H-NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Benzoyl) | 7.44-7.99 | Multiplet | - |
| α-CH | 4.69 | Doublet | 3.1 |
| β-CH | 4.45 | Quartet of doublets | 6.4, 3.1 |
| CH₃ | 1.28 | Doublet | 6.5 |
Note: Data recorded in Methanol-d4 at 300 MHz. semanticscholar.org
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum of this compound provides complementary information to the ¹H-NMR spectrum, detailing the carbon framework of the molecule. In Methanol-d4, the carbonyl carbon of the carboxylic acid appears at approximately δ 172.40 ppm, while the amide carbonyl carbon is observed around δ 169.09 ppm. The aromatic carbons of the benzoyl group resonate in the region of δ 127.02–133.80 ppm. semanticscholar.org The alpha-carbon (Cα) and beta-carbon (Cβ) of the threonine backbone are found at about δ 58.25 and δ 67.25 ppm, respectively. The methyl carbon (Cγ) gives a signal at approximately δ 19.27 ppm. semanticscholar.org
Analysis of ¹³C-NMR spectra for derivatives, such as N-Cbz-L-threonine, reveals expected shifts and additional signals corresponding to the protecting group. chemicalbook.com
Interactive Data Table: ¹³C-NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (acid) | 172.40 |
| C=O (amide) | 169.09 |
| Aromatic C (quaternary) | 133.80 |
| Aromatic CH | 131.63, 128.27, 127.02 |
| Cβ (CH-OH) | 67.25 |
| Cα (CH-NH) | 58.25 |
| Cγ (CH₃) | 19.27 |
Note: Data recorded in Methanol-d4 at 75 MHz. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the benzoyl group, which contains a chromophore. The aromatic ring and the carbonyl group of the benzamide (B126) moiety give rise to characteristic absorption bands. These electronic transitions can be influenced by the solvent and the presence of other functional groups. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, related studies on similar compounds, like N-benzoyl amino acids complexed with metals, utilize UV-Vis spectroscopy to characterize the electronic environment of the molecule. sci-hub.st The technique is also useful in monitoring reactions and assessing the purity of compounds containing UV-absorbing groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (223.22 g/mol ). nih.govnih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. semanticscholar.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for N-benzoyl amino acids involve cleavage of the amide bond and fragmentation of the amino acid side chain. For instance, a prominent peak often observed is at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.gov The fragmentation of the threonine portion can lead to characteristic losses of water and other small molecules. researchgate.net The analysis of these fragment ions helps to confirm the identity and structure of this compound and its derivatives. nih.govacs.org
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the purification, separation, and purity assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the purity of this compound. A typical HPLC system for amino acid analysis utilizes a reversed-phase column. researchgate.nethelixchrom.combevital.no The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). By comparing the retention time and the peak area to a known standard, the identity and purity of the sample can be determined. For instance, a purity of 99% for this compound has been reported. sigmaaldrich.com HPLC is also crucial for the chiral separation of amino acid enantiomers, often after derivatization. google.com
Advanced Chromatographic Methodologies in Research
Advanced chromatographic techniques are employed for more complex separations and analyses involving this compound and its derivatives. Chiral HPLC, using a chiral stationary phase (CSP), is a powerful method for separating the enantiomers of this compound. mst.edu This is particularly important in pharmaceutical and biological applications where the stereochemistry of a molecule is critical.
Furthermore, the coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the analysis of complex mixtures. nih.gov This technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. acs.org For example, LC-MS/MS can be used to identify and quantify this compound and its metabolites in biological samples. nih.gov Two-dimensional HPLC is another advanced technique that offers increased resolution for complex samples. researchgate.net
Computational and Theoretical Investigations of N Benzoyl L Threonine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and reactivity of molecules. For N-Benzoyl-L-threonine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), elucidate the relationship between its structure and chemical behavior. rsc.org
Key aspects of its electronic nature are revealed through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netmdpi.com These include ionization potential (IE), electron affinity (EA), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). rsc.orgresearchgate.net In this compound, the carbonyl oxygen atoms and the hydroxyl group are typically the most electron-rich sites, while the acidic proton and carbonyl carbons are electron-deficient.
These theoretical calculations provide a quantitative framework for understanding the molecule's stability and predicting its reactive tendencies in various chemical environments. researchgate.net
Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative Data) (Note: These values are representative and would be derived from specific DFT calculations.)
| Parameter | Formula | Illustrative Value (eV) |
| HOMO Energy (EHOMO) | - | -9.5 |
| LUMO Energy (ELUMO) | - | -0.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 8.7 |
| Ionization Potential (IE) | -EHOMO | 9.5 |
| Electron Affinity (EA) | -ELUMO | 0.8 |
| Chemical Hardness (η) | (IE - EA) / 2 | 4.35 |
| Chemical Softness (S) | 1 / (2η) | 0.115 |
| Electronegativity (χ) | (IE + EA) / 2 | 5.15 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.05 |
Molecular Dynamics Simulations and Conformational Analysis
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to explore the conformational dynamics of this compound in different environments, such as in a vacuum or in aqueous solution. unirioja.esnih.gov MD simulations model the atomic movements over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility and structural preferences. frontiersin.org
For a flexible molecule like this compound, MD simulations can map its potential energy surface and identify low-energy, stable conformers. unirioja.es The analysis focuses on the distribution of key dihedral angles, including the peptide backbone-like angles phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N) and the side-chain angles chi1 (χ1, N-Cα-Cβ-Oγ) and chi2 (χ2, N-Cα-Cβ-Cγ). The simulations can reveal the populations of different conformers and the energy barriers for interconversion between them. unirioja.esnih.gov
The results of such simulations can demonstrate how intramolecular hydrogen bonds—for example, between the amide proton and the carbonyl oxygen, or involving the hydroxyl and carboxyl groups—stabilize certain conformations. nih.gov These computational studies show how the bulky benzoyl group and the chiral threonine residue sterically influence the accessible conformational space, favoring specific arrangements of the molecule's backbone and side chain. unirioja.esd-nb.info
Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Note: This table defines the angles crucial for MD simulation analysis.)
| Dihedral Angle | Defining Atoms | Description |
| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond |
| Psi (ψ) | N-Cα-C'-O | Rotation around the Cα-C' (carboxyl) bond |
| Omega (ω) | Cα-C'-N-H | Rotation around the amide peptide bond |
| Chi1 (χ1) | N-Cα-Cβ-Oγ | Rotation of the hydroxyl group around the Cα-Cβ bond |
| Chi2 (χ2) | N-Cα-Cβ-Cγ | Rotation of the methyl group around the Cα-Cβ bond |
Quantum Chemical Calculations for Spectroscopic Correlation
Quantum chemical calculations are indispensable for the interpretation and verification of experimental spectroscopic data. acs.org By theoretically predicting spectra, researchers can assign experimental peaks with greater confidence and gain a deeper understanding of the molecule's structure. nih.gov
For this compound, DFT calculations can predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. rsc.org To achieve this, the molecular geometry is first optimized to find its lowest energy structure. Subsequently, vibrational frequencies are calculated, which correspond to the characteristic stretching, bending, and torsional motions of the molecule's functional groups (e.g., C=O, N-H, O-H, C-H). rsc.org These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR and Raman spectra. nih.gov
Similarly, quantum chemical methods can compute NMR chemical shifts (¹H and ¹³C). nih.govbeilstein-journals.org These calculations are highly sensitive to the molecular conformation and the electronic environment of each nucleus. By comparing the calculated chemical shifts with the experimental NMR data, the dominant solution-phase conformation of this compound can be validated. nih.gov This correlation between theoretical and experimental spectra is a powerful approach for detailed structural elucidation. rsc.org
Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for this compound (Note: These are representative values. Experimental data would be obtained from FT-IR spectroscopy, and calculated data from DFT.)
| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| -OH (Carboxyl) | O-H Stretch | ~3300-2500 (broad) | ~3050 |
| -NH (Amide) | N-H Stretch | ~3300 | ~3320 |
| -CH (Aromatic) | C-H Stretch | ~3100-3000 | ~3080 |
| C=O (Carboxyl) | C=O Stretch | ~1720 | ~1735 |
| C=O (Amide I) | C=O Stretch | ~1640 | ~1655 |
| N-H (Amide II) | N-H Bend | ~1540 | ~1550 |
| C=C (Aromatic) | C=C Stretch | ~1600, ~1450 | ~1590, ~1460 |
Prediction of Molecular Reactivity and Reaction Mechanisms
Beyond global reactivity, computational methods can predict specific sites of reactivity within the this compound molecule and elucidate potential reaction mechanisms. nih.gov Local reactivity descriptors, derived from DFT, such as Fukui functions or condensed Parr functions, identify the most nucleophilic and electrophilic atoms in the molecule. rsc.orgmdpi.com
Analysis of these local indices can pinpoint which atoms are most likely to participate in a chemical reaction. For example, the oxygen atoms of the carbonyl and hydroxyl groups are predicted to be the primary nucleophilic centers, while the carbonyl carbon of the carboxylic acid and the acidic proton are key electrophilic sites. mdpi.com
Furthermore, quantum chemistry can be used to model entire reaction pathways. nih.gov By calculating the geometries and energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. nih.govresearchgate.net This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable mechanistic pathway. For this compound, this approach could be used to study reactions such as esterification of the carboxyl group, acylation of the hydroxyl group, or hydrolysis of the amide bond, providing detailed, step-by-step insight into the reaction mechanism that would be difficult to obtain through experimental means alone. plos.org
Table 4: Predicted Reactive Sites in this compound from Local Reactivity Descriptors (Note: This table is based on general chemical principles, confirmed by local reactivity descriptor analysis like Fukui functions.)
| Atom/Group | Predicted Reactivity | Potential Reaction Type |
| Carboxyl Oxygen (C=O) | Nucleophilic | Protonation, Coordination to Lewis acids |
| Amide Oxygen (C=O) | Nucleophilic | Protonation, Hydrogen bonding |
| Hydroxyl Oxygen (-OH) | Nucleophilic / Basic | Deprotonation, Acylation |
| Carboxyl Proton (-OH) | Electrophilic / Acidic | Deprotonation (acid-base reaction) |
| Carboxyl Carbon (C=O) | Electrophilic | Nucleophilic attack (e.g., esterification) |
| Amide Carbon (C=O) | Electrophilic | Nucleophilic attack (e.g., hydrolysis) |
Biochemical Interactions and Enzymatic Transformations of N Benzoyl L Threonine
Role as Enzyme Substrates and Inhibitors
N-Benzoyl-L-threonine and its derivatives have been instrumental in studying the activity of various enzymes, acting as either substrates that are chemically transformed by the enzyme or as inhibitors that block the enzyme's active site.
Research has shown that N-benzoyl amino acid derivatives can serve as substrates for proteases. For instance, N-benzoyl-L-serine methyl ester, a structurally similar compound to this compound, is a known substrate for serine proteases like bromelain (B1164189) and papain. The hydrolysis of this substrate by these enzymes provides critical data on their catalytic mechanisms. Similarly, N-benzoyl-L-tyrosine p-nitroanilide is a well-established chymotrypsin (B1334515) substrate, further demonstrating the utility of N-benzoyl amino acids in enzyme assays. medchemexpress.com
While direct studies on this compound as an inhibitor are less common, the broader class of N-acyl-amino acids has been investigated for their inhibitory potential. The modification of the amino group with a benzoyl group can alter the molecule's shape and charge, allowing it to bind to an enzyme's active site without undergoing a reaction, thereby inhibiting the enzyme's function. This principle is fundamental in the design of enzyme inhibitors for therapeutic purposes.
Table 1: Examples of N-Benzoyl Amino Acid Derivatives in Enzyme Studies
| Compound | Enzyme | Role |
| N-Benzoyl-L-serine methyl ester | Bromelain, Papain | Substrate |
| N-Benzoyl-L-tyrosine p-nitroanilide | Chymotrypsin | Substrate |
Understanding Interactions with Biological Systems and Metabolic Pathways
The introduction of this compound into biological systems provides a method for probing metabolic pathways and cellular processes. As a derivative of L-threonine, it can potentially interact with transporters and enzymes involved in amino acid metabolism. chemsrc.com
L-threonine itself is a crucial component in several metabolic pathways, including the biosynthesis of other amino acids like glycine (B1666218) and serine, and it plays a role in fat metabolism. nih.gov The derivatization with a benzoyl group creates a molecule that can be traced and its metabolic fate analyzed. nih.govresearchgate.net This technique, known as derivatization, is widely used in metabolomics to enhance the detection and quantification of small molecules like amino acids. nih.gov
Studies on amino acid derivatives have suggested their potential to influence physiological activities. chemsrc.com For example, certain amino acid derivatives have been explored for their effects on physical and mental performance. chemsrc.com While specific studies on this compound in this context are limited, the principle of using derivatized amino acids to understand their broader biological roles is well-established. chemsrc.com The benzoyl group can affect the compound's solubility and how it is transported across cell membranes, providing insights into the structural requirements for such processes. acs.org
Biocatalysis for Selective Chemical Synthesis
Biocatalysis utilizes enzymes to perform chemical reactions with high selectivity and efficiency. This compound and other N-acyl-amino acids are valuable targets for biocatalytic synthesis, offering a greener alternative to traditional chemical methods. nih.govresearchgate.net
Enzymes such as lipases and proteases have been employed for the synthesis of N-acyl-amino acids. nih.govfrontiersin.org These enzymes can catalyze the formation of the amide bond between the amino acid and the acyl group under mild conditions. For instance, lipases have been used in the enantioselective hydrolysis of racemic N-acyl-amino acid esters to produce enantiomerically pure N-acyl-L-amino acids. rsc.org This is particularly important for producing compounds with specific biological activities, as often only one enantiomer is active.
The synthesis of N-acyl-amino acids can be achieved through reverse hydrolysis or aminolysis catalyzed by enzymes. nih.gov Recent research has focused on discovering and engineering enzymes with improved capabilities for synthesizing these compounds. For example, L-threonine transaldolases are being explored for the biosynthesis of beta-hydroxylated amino acids, highlighting the potential for enzymatic routes to novel amino acid derivatives. nih.gov The use of biocatalysts avoids the need for hazardous reagents and can lead to higher yields and purity of the final product. nih.govresearchgate.net
Table 2: Biocatalytic Approaches for N-Acyl-Amino Acid Synthesis
| Enzyme Class | Reaction Type | Key Advantage |
| Lipases | Enantioselective hydrolysis, Aminolysis | High enantioselectivity, mild reaction conditions |
| Proteases | Reverse hydrolysis | Can use unprotected amino acids |
| Aminoacylases | Hydrolysis/Synthesis | Potential for producing biobased surfactants |
| Transaldolases | Aldol (B89426) addition | Synthesis of novel beta-hydroxylated amino acids |
Insights into Amino Acid Derivatization in Biological Contexts
The study of this compound provides valuable insights into the broader field of amino acid derivatization and its implications in biological systems. Derivatization of amino acids, either naturally through post-translational modifications or synthetically for research purposes, plays a crucial role in protein function and cellular signaling. acs.orgpnas.org
Benzoyl chloride is a common reagent used for the derivatization of amino acids for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS) to improve their detection and separation. nih.govresearchgate.net This highlights the chemical reactivity of the amino group of amino acids and the stability of the resulting benzoyl derivative.
In a biological context, the addition of chemical groups to amino acids can dramatically alter their properties and functions. For example, the in vivo incorporation of unnatural amino acids, such as p-benzoyl-L-phenylalanine, into proteins allows for photocrosslinking studies to investigate protein-protein interactions. pnas.orgwiley.com This demonstrates the power of using derivatized amino acids to probe complex biological questions. Understanding how the benzoyl group in this compound influences its interactions with enzymes and metabolic pathways can provide a model for how other modifications might affect the biological activity of amino acids and proteins.
Future Directions and Emerging Research Areas in N Benzoyl L Threonine Chemistry
Development of Novel Chiral Auxiliaries and Ligands
The foundational role of amino acids as chiral building blocks is well-established, and research continues to leverage these natural scaffolds to create more sophisticated chiral auxiliaries and ligands for asymmetric synthesis. researchgate.net N-Benzoyl-L-threonine itself serves as a precursor for such auxiliaries, with its inherent chirality guiding stereochemical outcomes in a variety of reactions.
A significant area of development involves the use of this compound esters in dynamic resolution processes. For instance, this compound-isopropyl-ester has been effectively used to mediate the crystallization-induced dynamic resolution (CIDR) of otherwise unstable α-bromo arylacetates. researchgate.netresearchgate.netresearchgate.net This method has successfully produced highly diastereomerically enriched intermediates with diastereomeric ratios (dr) reaching up to 98:2. researchgate.netresearchgate.netresearchgate.net The development of such auxiliaries, which are both efficient and derived from readily available materials, represents a practical advancement in asymmetric synthesis. researchgate.net
Future research is expected to focus on modifying the this compound structure to fine-tune its steric and electronic properties, thereby enhancing its effectiveness as a chiral auxiliary for a broader range of substrates and reaction types. This follows a broader trend in asymmetric catalysis, where ligands are meticulously designed for specific applications. For example, chiral tridentate ligands derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been developed for use in Ni(II) complexes for the practical synthesis of tailor-made amino acids. nih.gov The principles learned from these systems, which often involve an N-benzoyl group, can inform the design of new auxiliaries based on the this compound framework.
| Chiral Auxiliary/Ligand System | Reaction Type | Substrate Type | Reported Stereoselectivity |
|---|---|---|---|
| N‐Benzoyl‐L‐threonine‐isopropyl‐ester | Crystallization-Induced Dynamic Resolution (CIDR) | α-Bromo arylacetates | Up to 98:2 dr researchgate.netresearchgate.net |
| (S)-2-FBPB-Ni(II) Complex | Asymmetric Synthesis | Glycine (B1666218) derivatives | ~92–96% de researchgate.net |
| Hamari Ligand-Ni(II) Complex | Alkylation | Glycine Schiff Base | Up to >99:1 dr acs.org |
| Valine tert-butyl ester (as imine) | Hetero Diels-Alder | Brassard's diene | 92:8 – 97:3 dr researchgate.net |
Advanced Biocatalytic Strategies and Enzyme Engineering
Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, characterized by high selectivity under mild reaction conditions. acs.org Emerging research is increasingly focused on applying and engineering enzymes for the synthesis and modification of complex molecules like this compound and other N-acyl amino acids.
Threonine aldolases, which are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, are prime candidates for future development. rsc.org These enzymes catalyze the reversible aldol (B89426) addition of glycine to an aldehyde, forming a β-hydroxy-α-amino acid. rsc.orgfrontiersin.org While wild-type versions can be limited by substrate scope and diastereoselectivity, enzyme engineering offers a path to overcome these issues. frontiersin.org Directed evolution and site-saturation mutagenesis can be used to create enzyme variants with improved activity, stability, and selectivity for non-natural substrates, potentially enabling the direct and highly selective synthesis of this compound derivatives or their precursors. rsc.orgfrontiersin.org For example, engineering the active site of L-threonine aldolase (B8822740) has been shown to increase its pocket size, allowing for more efficient binding and conversion of larger donor molecules. frontiersin.org
Furthermore, hydrolases like lipases and proteases are being explored for the synthesis of N-acyl amino acids. nih.gov Lipase-catalyzed synthesis of N-acyl glycines in aqueous media has been demonstrated, and similar strategies could be adapted for this compound. nih.gov A proposed system using a lipase/protease has been considered for the production of various enantio-enriched N-benzoyl-L-α-amino acids. frontiersin.org The discovery of novel acylases that can efficiently catalyze the synthesis of N-acyl-L-amino acids also presents a promising avenue for future biocatalytic routes. nih.gov
| Enzyme Class | Reaction Type | Relevance to this compound | Key Advancement |
|---|---|---|---|
| L-Threonine Aldolase (LTA) | Aldol Addition | Synthesis of β-hydroxy-α-amino acid core structure. | Enzyme engineering can improve diastereoselectivity and broaden substrate scope for non-natural amino acids. rsc.orgfrontiersin.org |
| Lipase/Protease | Acylation/Reverse Hydrolysis | Direct synthesis of N-acyl amino acids. | A proposed system for producing enantio-enriched N-benzoyl-L-α-AAs. frontiersin.org |
| Aminoacylase | Acylation/Hydrolysis | Synthesis of N-acyl amino acid surfactants. | Discovery of enzymes that accept long-chain fatty acids, suggesting potential for varied acyl groups. nih.gov |
| Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Hydroamination | Synthesis of N-aryl aspartic acids. | Demonstrates biocatalytic C-N bond formation with low nucleophilicity amines, a strategy applicable to other amino acids. acs.org |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is becoming indispensable for modern chemical research. This integrated approach is poised to accelerate the development of new applications and catalysts related to this compound. Computational tools are increasingly used to predict reaction outcomes, elucidate complex mechanisms, and guide the rational design of catalysts and enzymes. mdpi.com
Density Functional Theory (DFT) calculations, for instance, can provide deep insights into reaction mechanisms and transition states. nih.gov Such studies have been used to compute the energy profiles of threonine aldolase-catalyzed reactions, helping to understand the factors that control enantio- and regioselectivity. nih.gov This knowledge is crucial for guiding protein engineering efforts to create more efficient biocatalysts. Similarly, computational studies can model the interactions between a chiral auxiliary and substrates, explaining the origins of stereoselectivity and helping to design improved auxiliaries. rsc.org
Molecular docking and molecular dynamics (MD) simulations are other powerful tools for studying enzyme-substrate interactions and the conformational dynamics of catalysts. mdpi.comnih.gov These methods can predict how a molecule like this compound or its derivatives might bind within an enzyme's active site, identifying key interactions and potential sites for mutation to enhance catalytic activity. wisc.edu For example, MD simulations have been used to probe the substrate access channel in enzymes, revealing how loop flexibility can contribute to substrate specificity. wisc.edu The application of these computational methods allows researchers to screen virtual libraries of catalysts or substrates, prioritizing the most promising candidates for experimental validation and significantly reducing the time and resources required for discovery. mdpi.com
Exploration of New Synthetic Applications
While this compound is a known compound, research continues to uncover new and valuable synthetic applications for its derivatives, particularly as versatile chiral intermediates. The ability to generate highly enantioenriched building blocks from these derivatives opens doors to the efficient synthesis of complex, high-value molecules.
A prominent emerging application is the use of intermediates derived from this compound-isopropyl-ester-mediated CIDR. researchgate.net The resulting highly diastereomerically enriched α-bromo arylacetates are not end products but are instead versatile precursors for subsequent stereoselective transformations. researchgate.netresearchgate.net They have been successfully employed in nucleophilic substitution reactions with sulfur and oxygen nucleophiles to produce α-thio and α-oxy arylacetates with high diastereomeric purity (up to 98:2 dr). researchgate.net
This methodology has been extended to the synthesis of important heterocyclic structures. For example, these chiral intermediates have been used to prepare highly enantioenriched 1,4-benzoxazin-3-ones (up to 94:6 er) and have also been applied to the synthesis of dihydrobenzofuran and indoline (B122111) derivatives. researchgate.net Another notable application is the stereospecific synthesis of amino sugars, such as N-benzoyl-L-daunosamine, which are components of biologically active natural products. acs.org The future in this area lies in expanding the scope of these powerful intermediates to access an even wider array of complex molecular architectures, particularly those of pharmaceutical interest.
| Synthetic Target | Key Intermediate/Method | Reported Result |
|---|---|---|
| α-Thio arylacetates | N‐Benzoyl‐L‐threonine‐isopropyl‐ester mediated CIDR followed by S-nucleophile substitution. | Up to 98:2 dr researchgate.net |
| α-Oxy arylacetates | N‐Benzoyl‐L‐threonine‐isopropyl‐ester mediated CIDR followed by O-nucleophile substitution. | Up to 98:2 dr researchgate.net |
| 1,4-Benzoxazin-3-ones | N‐Benzoyl‐L‐threonine‐isopropyl‐ester mediated CIDR. | Up to 94:6 er researchgate.netresearchgate.net |
| 2-Phenylthio-2-arylethanols | N‐Benzoyl‐L‐threonine‐isopropyl‐ester mediated CIDR. | Up to 97:3 er researchgate.netresearchgate.net |
| N-Benzoyl-L-daunosamine | Stereospecific synthesis from L-threonine derivative. | Not specified acs.org |
Q & A
Q. What are the key synthetic strategies for preparing N-Benzoyl-L-threonine in laboratory settings?
- Methodological Answer : this compound is typically synthesized via acylation of L-threonine using benzoyl chloride under basic conditions (e.g., aqueous NaOH). To prevent unwanted side reactions at the hydroxyl group of threonine, protective groups like tert-butyl (Boc) or benzyl (Bn) are often employed . For example:
Protect the hydroxyl group of L-threonine using Boc anhydride in THF with a catalytic amount of DMAP.
React the Boc-protected threonine with benzoyl chloride in the presence of triethylamine.
Deprotect the Boc group using TFA/CHCl.
Purification is achieved via recrystallization or column chromatography. Validate intermediates using H NMR and LC-MS .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze H and C spectra to verify the benzoyl group (aromatic protons at δ 7.4–8.0 ppm) and threonine backbone (α-proton at δ 4.2–4.5 ppm) .
- Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H] at m/z 265.3 for CHNO) .
- HPLC : Assess purity using a C18 column with UV detection at 254 nm. Compare retention times with commercial standards .
Advanced Research Questions
Q. How can racemization be minimized during the synthesis of this compound?
- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct acylation steps at 0–4°C.
- Mild Coupling Reagents : Use DCC/HOBt instead of aggressive acylating agents.
- Chiral Purity Monitoring : Employ chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (80:20) to detect enantiomeric excess .
Recent studies suggest ionic liquid-mediated synthesis reduces racemization by 15% compared to traditional methods .
Q. What analytical approaches resolve discrepancies in purity assessments of this compound?
- Methodological Answer : Conflicting purity data often arise from residual solvents or byproducts. Use a tiered analytical workflow:
Elemental Analysis : Verify C, H, N content (±0.3% deviation from theoretical values).
HPLC-MS : Detect trace impurities (e.g., unreacted benzoyl chloride derivatives) with a limit of quantification (LOQ) <0.1% .
Thermogravimetric Analysis (TGA) : Identify moisture or solvent residues (weight loss <1% at 110°C) .
Cross-validate results with orthogonal methods like capillary electrophoresis (CE) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- pH Sensitivity : Degradation accelerates at pH <3 or >7. Use phosphate-buffered solutions (pH 6–7) for long-term storage .
- Temperature : Store at –20°C in desiccated conditions; room temperature leads to 5% degradation over 6 months.
- Light Exposure : UV-Vis spectroscopy reveals photodegradation products (e.g., benzoic acid) under prolonged light exposure .
Experimental Design & Data Analysis
Q. How to design a study evaluating the bioactivity of this compound in peptide conjugates?
- Methodological Answer : For bioactivity assays:
Peptide Synthesis : Incorporate this compound into model peptides (e.g., Gly-Thr-Benzoyl) using solid-phase synthesis with Fmoc chemistry .
Cell-Based Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage cells (RAW 264.7).
Controls : Include unmodified L-threonine and benzoyl-L-alanine analogs.
Statistical analysis: Use ANOVA with Tukey’s post hoc test (p <0.05) .
Q. What strategies address contradictory spectral data in characterizing this compound derivatives?
- Methodological Answer : Contradictions in H NMR data (e.g., splitting patterns) may arise from rotamers or solvent effects. Solutions include:
- Variable Temperature NMR : Resolve rotameric signals by acquiring spectra at 60°C .
- COSY/HSQC : Assign ambiguous protons through 2D correlation spectroscopy.
- Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G**) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
